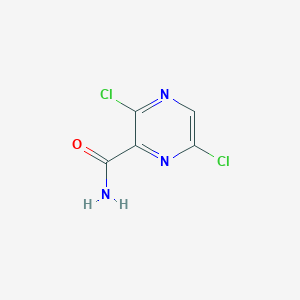3,6-Dichloropyrazine-2-carboxamide
CAS No.: 1023813-21-9
Cat. No.: VC7832038
Molecular Formula: C5H3Cl2N3O
Molecular Weight: 192.00
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1023813-21-9 |
|---|---|
| Molecular Formula | C5H3Cl2N3O |
| Molecular Weight | 192.00 |
| IUPAC Name | 3,6-dichloropyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C5H3Cl2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) |
| Standard InChI Key | ZEJGTWZTXZLSLR-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C(=N1)Cl)C(=O)N)Cl |
| Canonical SMILES | C1=C(N=C(C(=N1)Cl)C(=O)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
3,6-Dichloropyrazine-2-carboxamide belongs to the pyrazine family, a class of heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring. Its IUPAC name, 3,6-dichloropyrazine-2-carboxamide, reflects the positions of chlorine substituents and the carboxamide group. The molecular formula is C₅H₃Cl₂N₃O, with a planar geometry stabilized by π-conjugation across the pyrazine ring . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 192.00 g/mol | PubChem |
| SMILES | C1=C(N=C(C(=N1)Cl)C(=O)N)Cl | PubChem |
| CAS Number | 1023813-21-9 | AK Scientific |
| XLogP3-AA | 0.9 | PubChem |
| Topological Polar SA | 68.9 Ų | PubChem |
The compound’s hydrogen bond donor count (1) and acceptor count (3) suggest moderate solubility in polar solvents, while the low XLogP3-AA value indicates limited lipophilicity .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure. The ¹H NMR spectrum in CDCl₃ displays a singlet at δ 8.54 ppm, corresponding to the aromatic proton in the pyrazine ring . IR analysis reveals stretches at 2241 cm⁻¹ (C≡N in related intermediates) and 1680 cm⁻¹ (amide C=O), though the latter is absent in the nitrile precursor . Mass spectrometry confirms a monoisotopic mass of 190.9653 Da .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3,6-dichloropyrazine-2-carboxamide typically begins with 3-nitro-6-chloropyrazine-2-carbonitrile (Compound 1). Treatment with phosphorus oxychloride (POCl₃) and pyridine at 70–100°C yields 3,6-dichloropyrazine-2-carbonitrile (Compound 2), achieving a 60% yield after optimization . Subsequent halogen exchange using potassium fluoride (KF) and tetrabutylammonium bromide (BuN⁺Br⁻) in dimethyl sulfoxide (DMSO) replaces chlorine with fluorine, forming 3,6-difluoropyrazine-2-carbonitrile (Compound 3) . Hydrolysis of the nitrile group to a carboxamide is accomplished via acidic or basic conditions, though regioselective hydrolysis remains challenging .
Critical Modifications
Initial low yields (~30%) for Compound 2 were attributed to incomplete chlorination. Elevating the reaction temperature to 70°C homogenized the mixture, doubling the yield to 60% . Similarly, substituting traditional workup methods with basic aqueous extraction improved recovery of Compound 3 from 40% to 65% . These optimizations underscore the sensitivity of pyrazine derivatives to reaction conditions.
Applications in Pharmaceutical Synthesis
Role in Antiviral Drug Development
3,6-Dichloropyrazine-2-carboxamide is a precursor to T-705 (favipiravir), a broad-spectrum antiviral agent active against influenza and West Nile virus . The compound’s dichloro configuration enables selective functionalization: fluorine substitution at position 6 and hydroxylation at position 3 yield the active metabolite . T-705 exhibits an IC₅₀ of 1 µM in vitro, with efficacy demonstrated in rodent models .
Analytical and Purification Methods
Chromatographic Techniques
Reverse-phase high-performance liquid chromatography (HPLC) on a Phenomenex Gemini column (C₁₈ stationary phase) effectively purifies the compound. A gradient of 0.1% formic acid in water/acetonitrile (97:3 to 50:50) resolves hydrolyzed byproducts, yielding >95% purity .
Spectroscopic Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume